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Zirconium(IV)n-butoxide

Cat. No.: B8806142
M. Wt: 387.71 g/mol
InChI Key: PGEAKOIDZZHXCF-UHFFFAOYSA-N
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Description

Significance of Metal Alkoxides in Contemporary Chemical Science

Metal alkoxides are a class of chemical compounds that form when a metal reacts with an alcohol, resulting in a metal atom bonded to an alkoxide group (R-O⁻). fiveable.me These compounds are pivotal in various synthetic processes, especially in the creation of nanomaterials. fiveable.me Their utility stems from their function as precursors in sol-gel processes and their role in forming metal oxide nanoparticles. fiveable.me

The versatility of metal alkoxides allows for the production of compounds with diverse chemical and physical properties. acs.org The reactivity of these compounds can be tailored by altering the metal and the alkyl group, which in turn influences their application in materials science. fiveable.me They are instrumental in forming thin films and coatings through chemical vapor deposition (CVD) techniques, which enhances material properties. fiveable.me Furthermore, their capacity to form networks upon hydrolysis makes them significant in the development of hybrid organic-inorganic materials with customized functionalities. fiveable.me

Metal alkoxides are excellent starting materials for producing metal oxides, which are vital in the electronics and ceramics industries. iaea.org The sol-gel process, in particular, leverages metal alkoxides to create solid materials from liquid precursors. fiveable.me Through hydrolysis and condensation reactions, metal alkoxides form a network that transitions from a sol to a gel, enabling the fine-tuning of material properties at a molecular level for advanced applications like coatings, sensors, and catalysts. fiveable.me

Role of Zirconium(IV) n-butoxide as a Key Precursor and Reagent

Zirconium(IV) n-butoxide serves as a crucial precursor for synthesizing a variety of zirconium-based materials. chemimpex.com It is particularly valuable in the production of advanced ceramics, coatings, and catalysts due to its unique properties. chemimpex.com The compound is often used in a solution of approximately 80% in 1-butanol. chemimpex.comctl8.com

One of the primary applications of Zirconium(IV) n-butoxide is in the sol-gel process. cymitquimica.commyskinrecipes.com This process allows for the creation of thin films and nanostructured materials essential for sensors and optical devices. chemimpex.com By undergoing controlled hydrolysis and condensation, it forms uniform and high-purity zirconium oxide layers. myskinrecipes.com These layers are used as protective coatings, in optical devices, and in electronic components. myskinrecipes.com For instance, it is used to prepare gels of CeO₂-stabilized zirconia polycrystals, which have promising applications as protective coatings for steel and ferrous alloys. chemicalbook.comsigmaaldrich.com

In the realm of catalysis, Zirconium(IV) n-butoxide is employed as a condensation catalyst, a cross-linking agent, and a catalyst or catalyst support in various chemical reactions. myskinrecipes.comchemicalbook.com Its thermal stability and reactivity make it suitable for high-temperature applications, enhancing reaction efficiency in organic synthesis and polymerization processes. myskinrecipes.com Research has shown its effectiveness in catalyzing the oxidation of alcohols. acs.org

Properties of Zirconium(IV) n-butoxide
PropertyValueSource
Chemical FormulaZr[O(CH₂)₃CH₃]₄ or C₁₆H₃₆O₄Zr americanelements.comstrem.com
Molecular Weight383.68 g/mol sigmaaldrich.comamericanelements.com
AppearanceClear to slightly yellow liquid americanelements.com
Boiling Point117.7 °C americanelements.com
Density (of 80% solution in 1-butanol)1.049 g/mL at 25 °C sigmaaldrich.com
Refractive Index (of 80% solution in 1-butanol)n20/D 1.466 sigmaaldrich.com
SolubilitySoluble in organic solvents like hydrocarbons, alcohols, esters, and ethers. Hydrolyzes in water. chemicalbook.comchemicalbook.com

Scope of Academic Research Perspectives on Zirconium(IV) n-butoxide

Academic research on Zirconium(IV) n-butoxide is extensive and covers a wide range of applications, primarily focusing on materials science and catalysis.

Materials Science: A significant portion of research investigates its use as a precursor in the sol-gel synthesis of zirconia (ZrO₂) based materials. researchgate.netresearchgate.net Studies have explored the synthesis of stable yttria-stabilized zirconia (YSZ) sols by the controlled hydrolysis of Zirconium(IV) n-butoxide, with acetic acid and nitric acid used as a chelating agent and catalyst, respectively. researchgate.net The resulting materials have applications in thermal barrier coatings and solid oxide fuel cells. Research has also delved into the creation of zirconia-silica (ZrO₂-SiO₂) mixed oxides, where Zirconium(IV) n-butoxide is a key precursor, to develop materials with high surface areas and specific catalytic properties. researchgate.net The influence of the zirconium precursor on the final properties of these mixed oxides is a key area of investigation. researchgate.net Furthermore, its role in producing zirconia-based nanocomposites and fibers through techniques like electrospinning is an active area of research. rsc.org

Catalysis: In catalysis, research focuses on utilizing Zirconium(IV) n-butoxide to develop efficient catalytic systems. Studies have demonstrated its use in the oxidation of primary and secondary alcohols, where it acts as a catalyst in conjunction with a hydroperoxide. acs.org Recent research has also explored the synthesis of novel zirconium complexes from Zirconium(IV) butoxide for use as catalysts in ring-opening polymerization of ε-caprolactone, a process for producing biodegradable polyesters. researchgate.net The modification of Zirconium(IV) n-butoxide with various ligands to create new catalysts with tailored activities is another prominent research direction. researchgate.net

Structural and Mechanistic Studies: A fundamental aspect of the research involves understanding the chemical transformations of Zirconium(IV) n-butoxide during processes like sol-gel synthesis and pyrolysis. acs.org Techniques such as thermogravimetry, gas chromatography, and mass spectrometry are employed to study the conversion of gels derived from Zirconium(IV) n-butoxide into densified powders. acs.org Time-resolved small-angle X-ray scattering (SAXS) has been used to study the evolution of precursor solutions in real-time, providing insights into the formation and growth of zirconium-based species during the initial stages of the sol-gel process. utwente.nl These studies are crucial for controlling the microstructure and properties of the final materials.

Detailed Research Findings on Zirconium(IV) n-butoxide
Research AreaKey FindingsSource
Sol-Gel Synthesis of YSZStable yttria-stabilized zirconia (YSZ) sols can be synthesized via controlled hydrolysis of Zirconium(IV) n-butoxide. Acetic acid acts as a chelating agent and nitric acid as a catalyst, significantly enhancing sol stability. researchgate.net
ZrO₂-SiO₂ Mixed OxidesThe choice of zirconium precursor, such as Zirconium(IV) n-butoxide, influences the incorporation of zirconium into the silica (B1680970) lattice and the concentration of silanol (B1196071) groups in the final material. researchgate.net
Alcohol OxidationZirconium(IV) n-butoxide, in combination with hydroperoxides, is an effective catalyst for the oxidation of secondary alcohols to ketones and can be selective for the oxidation of primary alcohols to aldehydes under controlled conditions. acs.org
Ring-Opening PolymerizationZirconium complexes derived from Zirconium(IV) butoxide are highly effective catalysts for the ring-opening polymerization of ε-caprolactone, achieving high conversion rates. researchgate.net
Pyrolysis of GelsThe thermal decomposition of gels derived from Zirconium(IV) n-butoxide occurs in multiple steps, involving condensation reactions and the elimination of organic groups, with the firing atmosphere significantly affecting the final crystal structure. acs.org
Precursor Solution StructureIn sol-gel solutions, Zirconium(IV) n-butoxide can form cylindrical, zirconium-rich nanostructures upon hydrolysis, which act as nuclei for the formation of zirconia domains in the final material. utwente.nl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H40O4Zr B8806142 Zirconium(IV)n-butoxide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H40O4Zr

Molecular Weight

387.71 g/mol

IUPAC Name

butan-1-ol;zirconium

InChI

InChI=1S/4C4H10O.Zr/c4*1-2-3-4-5;/h4*5H,2-4H2,1H3;

InChI Key

PGEAKOIDZZHXCF-UHFFFAOYSA-N

Canonical SMILES

CCCCO.CCCCO.CCCCO.CCCCO.[Zr]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Zirconium Iv N Butoxide

Established Synthetic Routes

Several well-established methods are utilized for the synthesis of Zirconium(IV) n-butoxide, each with distinct characteristics and applications.

Direct Alcoholysis of Zirconium Tetrachloride with n-Butanol

The direct reaction of zirconium tetrachloride with n-butanol, known as alcoholysis, is a primary route for producing Zirconium(IV) n-butoxide. This reaction involves the substitution of the chloride ligands on the zirconium center with n-butoxide groups from the alcohol. The general reaction is as follows:

ZrCl₄ + 4 n-BuOH → Zr(O-n-Bu)₄ + 4 HCl

To drive the reaction to completion and remove the hydrogen chloride byproduct, a base such as ammonia (B1221849) is often employed. The addition of an inert solvent like benzene (B151609) or toluene (B28343) can improve the yield by reducing the solubility of hydrogen chloride. iupac.org

Alcohol Exchange Reactions from Other Zirconium Alkoxides

Zirconium(IV) n-butoxide can be synthesized through alcohol exchange (or alcoholysis) from other zirconium alkoxides, such as Zirconium(IV) isopropoxide. rsc.orgnih.gov This equilibrium reaction is driven forward by using an alcohol with a higher boiling point than the alcohol being replaced, allowing for the fractional distillation of the more volatile alcohol. scispace.com For instance, reacting Zirconium(IV) isopropoxide with n-butanol (which has a higher boiling point) will yield Zirconium(IV) n-butoxide. google.com This method has been used to produce Zirconium(IV) n-butoxide in semi-quantitative yields. rsc.orgnih.gov The relative ease of exchange follows the order: methanol (B129727) > ethanol (B145695) > isopropanol (B130326) > tert-butanol. scispace.com

Metal Amide Route Utilizing Zirconium Amides

A versatile method for synthesizing zirconium alkoxides, including Zirconium(IV) n-butoxide, involves the use of zirconium amides, such as tetrakis(diethylamido)zirconium(IV) (Zr(NEt₂)₄). chemrxiv.org This route offers several advantages, including mild reaction conditions and the formation of a volatile byproduct (diethylamine), which simplifies purification. rsc.org The reaction proceeds by adding the desired alcohol, in this case, n-butanol, to the zirconium amide. rsc.orgchemrxiv.org This method is particularly advantageous as it avoids potential hydrolysis that can occur when starting from metal chlorides. rsc.org

Advanced Synthesis Modifications and Optimization Strategies

Recent research has focused on optimizing the synthesis of zirconium alkoxides to ensure high purity and reproducibility, which are critical for applications like nanocrystal synthesis. rsc.org Modifications to established procedures, such as those developed by Thomas et al. and modernized by Dhaene et al. (2023), emphasize carrying out reactions under strictly inert atmospheres to prevent moisture contamination. The use of Schlenk line techniques and gloveboxes is standard for handling these moisture-sensitive compounds. rsc.org

Optimization strategies often involve the careful control of reaction conditions, such as temperature and the rate of reagent addition, to manage exothermic reactions. Purification techniques like vacuum distillation are crucial for obtaining a pure product, free from solvents and byproducts. rsc.orgchemrxiv.org For instance, Zirconium(IV) sec-butoxide (B8327801) is purified by vacuum distillation at approximately 170 °C and 50 mTorr. rsc.org

Purity Considerations in Precursor Synthesis for Reproducibility

The purity of Zirconium(IV) n-butoxide is paramount for the reproducibility of subsequent chemical reactions, especially in the synthesis of nanomaterials where impurities can significantly affect the properties of the final product. chemrxiv.org Commercial zirconium alkoxides can exhibit batch-to-batch variability in color and purity, often appearing yellowish or turbid instead of colorless and transparent. rsc.orgnih.gov This highlights the need for purification of commercial precursors, for example, through vacuum distillation. rsc.org

Structural Elucidation and Solution Chemistry of Zirconium Iv N Butoxide

Advanced Characterization Techniques for Zirconium(IV) n-butoxide Complexes

To unravel the complex structures of Zirconium(IV) n-butoxide in solution, researchers employ a combination of sophisticated analytical methods. Each technique provides unique insights into the atomic arrangement, size, and connectivity of the zirconium-based species.

X-ray Absorption Spectroscopy (XAS) is a powerful tool for obtaining direct structural information about metal complexes in non-crystalline states, such as in solution. The technique is divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES analysis of Zirconium(IV) n-butoxide provides information on the oxidation state and coordination geometry of the zirconium atoms. acs.orgnih.gov Studies have shown that the Zr K-edge XANES spectra can distinguish between different coordination numbers; for instance, a split white line is characteristic of a six-coordinate octahedral environment, while a single resonance suggests a higher coordination number. acs.org

EXAFS provides precise data on the local atomic environment around the zirconium atoms, including interatomic distances and coordination numbers. researchgate.netresearchgate.net Studies on Zirconium(IV) n-butoxide in n-butanol solutions have established that the fundamental structural unit is a tetramer. researchgate.netresearchgate.net Within this tetrameric complex, EXAFS data reveals multiple, non-equivalent Zr-Zr distances, which has been attributed to the presence of both single and double oxygen bridges connecting the metal centers. researchgate.netresearchgate.net The analysis also identifies distinct distances for terminal and bridging oxygen ligands. researchgate.net Different research groups have proposed slightly different models based on EXAFS data, such as an asymmetric tetramer, highlighting the complexity of the system. researchgate.net

A summary of key structural parameters for the Zirconium(IV) n-butoxide tetramer in n-butanol, as determined by EXAFS, is presented below.

ParameterInteratomic Distance (Å)AssignmentSource(s)
Zr-O1.98Terminal Ligands researchgate.net
Zr-O2.19Bridging Ligands researchgate.net
Zr-Zr3.3Non-equivalent sides of the tetramer researchgate.netresearchgate.net
Zr-Zr3.5Side with double oxygen bridges researchgate.netresearchgate.net
Zr-Zr3.9Link between tetramers or a side of a single tetramer researchgate.netresearchgate.net

Small Angle X-ray Scattering (SAXS) is used to investigate the size and shape of particles and molecular aggregates in the nanometer range. When applied to Zirconium(IV) n-butoxide solutions, SAXS complements EXAFS by providing information on larger-scale structures beyond the immediate coordination sphere. researchgate.net

SAXS studies have confirmed that the primary tetrameric units of Zirconium(IV) n-butoxide have a tendency to undergo further oligomerization in solution. researchgate.netresearchgate.net This leads to the formation of larger particles, with studies reporting aggregate diameters of approximately 80 Å in n-butanol. researchgate.netresearchgate.net The technique is crucial for understanding the particle growth mechanisms that are fundamental to sol-gel synthesis, where Zirconium(IV) n-butoxide is a common precursor. mdpi.com By analyzing the scattering curve, researchers can determine parameters like the radius of gyration for the particles, offering insights into the morphology of the aggregates. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. For Zirconium(IV) n-butoxide and its derivatives, ¹H and ¹³C NMR provide valuable information about the butoxide ligands and their coordination environment. chemrxiv.orgrsc.org

The NMR spectra of zirconium alkoxides can be complex due to dynamic exchange processes between different ligand environments (e.g., terminal vs. bridging) or between coordinated and uncoordinated ligands. In some cases, such as with the related Zirconium(IV) tert-butoxide, this can result in multiple, broad resonances in the ¹H NMR spectrum. However, these spectra are invaluable for confirming the identity and purity of the compound. For example, ¹H and ¹³C NMR are used to confirm the chemical shifts expected for the butoxide ligands and to ensure the absence of impurities. chemrxiv.org

The following table provides representative NMR data for butoxide ligands in zirconium complexes, recorded in benzene-d6 (B120219) (C₆D₆).

NucleusCompound TypeChemical Shift (δ) ppmAssignmentSource(s)
¹HZirconium(IV) sec-butoxide (B8327801)4.39 (sextet), 1.99 (septet), 1.79 (septet), 1.48 (doublet), 1.03 (multiplet)Protons of sec-butoxide groups rsc.org
¹³CZirconium(IV) sec-butoxide77.2, 33.3, 23.5, 11.0Carbons of sec-butoxide groups rsc.org
¹HZirconium(IV) tert-butoxide1.33 (singlet)Protons of tert-butoxide groups chemrxiv.orgrsc.org
¹³CZirconium(IV) tert-butoxide75.5, 33.2Carbons of tert-butoxide groups chemrxiv.orgrsc.org

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, allowing for the identification of molecular species present in a sample. For Zirconium(IV) n-butoxide, MS has been instrumental in confirming the polynuclear nature of the complexes in solution. psu.edu

Early studies suggested the presence of trinuclear or tetranuclear complexes, a finding later supported by mass spectrometry. researchgate.netresearchgate.net Specifically for solutions of Zirconium(IV) n-butoxide, mass spectrometry data indicates that the main species present is the tetramer, Zr₄(OⁿBu)₁₆. psu.edu Other investigations using techniques like nano-electrospray mass spectrometry (ESI-MS) on related aqueous zirconium systems have demonstrated the power of MS to resolve and identify a distribution of polynuclear species, including tetramers, pentamers, and even octamers. nih.gov This underscores the technique's capability to detect the various oligomeric forms that coexist in solution. nih.govresearchgate.net

Oligomeric and Polymeric Structures in Solution

The evidence gathered from the aforementioned analytical techniques converges on a clear picture: Zirconium(IV) n-butoxide does not exist as a simple monomer in solution. Instead, it forms a hierarchy of oligomeric and polymeric structures.

The fundamental building block for Zirconium(IV) n-butoxide in solutions like n-butanol is a tetrameric complex. researchgate.netresearchgate.net Structural models derived from EXAFS and SAXS data describe this unit as an asymmetric tetramer where the four zirconium atoms are linked by a combination of single and double oxygen bridges from the butoxide ligands. researchgate.netresearchgate.net This arrangement results in varying Zr-Zr distances within the same molecule, measured at approximately 3.3 Å, 3.5 Å, and 3.9 Å. researchgate.netresearchgate.net

These primary tetramers are not static. They serve as the building blocks for larger assemblies through further oligomerization. researchgate.netresearchgate.net This process leads to the formation of particles that can reach diameters of around 80 Å. researchgate.netresearchgate.net Some structural models even propose that these larger particles are composed of a defined number of interconnected tetramers, for instance, an assembly of six tetramers. researchgate.net Mass spectrometry data corroborates these findings, consistently pointing to the prevalence of tetrameric species (Zr₄(OR)₁₆) and suggesting the possibility of even larger hexameric aggregates. psu.eduresearchgate.net The content of oxo-alkoxide species, which can influence this aggregation, has been estimated to be around 35% in commercial Zirconium(IV) n-butoxide precursors. psu.edu

Ligand Bridging and Zirconium-Zirconium Distances

The structure of Zirconium(IV) n-butoxide in solution is dominated by polynuclear complexes, primarily tetramers. researchgate.netpsu.edu These structures are held together by butoxide ligands that act as bridges between zirconium centers. The nature of this bridging, whether single or double, significantly influences the distances between the zirconium atoms. researchgate.net

Investigations using Extended X-ray Absorption Fine Structure (EXAFS) and Small-Angle X-ray Scattering (SAXS) have provided detailed insights into these structures. In n-butanol solutions, the basic structural unit is often a tetramer. researchgate.net Within this tetramer, zirconium atoms can be linked by double oxygen bridges from the alkoxide ligands, resulting in specific metal-metal distances. researchgate.net For instance, one model describes an asymmetric tetramer with two equal sides where zirconium atoms are connected by double oxygen bridges, leading to a Zr-Zr distance of 3.5 Å. researchgate.net Other sides in this tetrameric arrangement exhibit different bond lengths due to variations in bridging, with some Zr-Zr distances measured at 3.3 Å. researchgate.net

Different structural models have been proposed based on various studies. One model suggests an asymmetric tetramer with four distinct Zr-Zr distances, while another proposes a symmetric trimer. psu.edu The connection between these tetrameric units to form larger oligomers also occurs via single ligand bridges, resulting in a longer inter-tetramer Zr-Zr distance of approximately 3.9 Å. researchgate.net The substitution of ligands, for example replacing acetates with phosphinates on a Zr6 oxo cluster core, can also induce strain and cause an expansion of the core, leading to an increase in Zr-Zr distances. rsc.org For example, exchanging a bridging acetate (B1210297) with a bridging monomethylphosphinate results in a longer cis Zr-Zr distance of 3.6 Å. rsc.org

Table 1: Reported Zirconium-Zirconium (Zr-Zr) Distances in Zirconium Alkoxide Complexes
Structural FeatureZr-Zr Distance (Å)Bridging TypeReference
Intra-tetramer distance3.3Single/Double Ligand Bridges researchgate.net
Intra-tetramer distance3.5Double Oxygen Bridges researchgate.net
Inter-tetramer distance3.9Single Ligand Bridges researchgate.net
Asymmetric Tetramer Model3.25–3.30Not Specified psu.edu
Asymmetric Tetramer Model3.47–3.50Not Specified psu.edu
Symmetric Trimer Model3.56Not Specified psu.edu
Zr6 Cluster with Phosphinate Bridge3.6Bridging Monomethylphosphinate rsc.org

Influence of Solution Concentration and Solvent Environment on Oligomerization

The degree of oligomerization of Zirconium(IV) n-butoxide is highly dependent on both the solution concentration and the nature of the solvent. In n-butanol, the tetrameric units show a propensity to undergo further oligomerization as concentration changes. researchgate.net Studies have shown that at concentrations ranging from 0.015 g to 0.3 g ZrO₂ per ml, these tetramers can assemble into larger particles with diameters of up to 80 Å. researchgate.net A proposed structural model for these larger aggregates involves six interconnected tetramers forming a single structural unit. researchgate.net Commercially available preparations are often supplied as concentrated solutions (e.g., 80% by weight in n-butanol), which consist of these polynuclear species. psu.eductl8.com

The solvent environment plays a crucial role in the resulting structures. The use of different chelating ligands and solvents can generate varied oligomeric species. osti.gov For example, solvothermal reactions of Zirconium(IV) n-butoxide in different diol solvents, such as 1,4-butanediol (B3395766) or 1,5-pentanediol, lead to the formation of zirconium dioxide nanostructures with different morphologies, highlighting the profound effect of the solvent on the precursor's assembly. researchgate.net The choice of solvent and ligands allows for the generation of known differences in the oligomeric precursor structures, which is a key factor in controlling the properties of the final ceramic materials derived from them. osti.gov

Theoretical and Computational Investigations of Complex Structure

Density Functional Theory (DFT) Studies on Complex Topologies

Density Functional Theory (DFT) has become a powerful tool for investigating the structure and stability of zirconium complexes. Although specific DFT studies focusing solely on Zirconium(IV) n-butoxide oligomers are not extensively detailed in the provided context, the methodology has been widely applied to related zirconium(IV) compounds. These studies provide significant insight into the plausible geometries and electronic structures. For instance, DFT investigations on novel organic-inorganic hybrid complexes of zirconium(IV) have been used to determine their optimized topologies, stability, and reactivity. researchgate.net

In studies of other zirconium complexes, such as those with phenylacetohydroxamate ligands, the B3LYP/6-311++G(d,p) method has been employed to compute molecular geometries, revealing distorted octahedral or square pyramidal shapes. nih.gov Such calculations also allow for the comparison of computed bond lengths with experimental data to confirm coordination modes. nih.gov Furthermore, DFT calculations are used to predict the lowest energy structures, showing good agreement with experimental data from X-ray diffraction. researchgate.net DFT is also utilized to assess structural changes, such as the expansion of a Zr6 cluster core during ligand exchange, by analyzing the evolution of Zr-Zr distances as ligands are systematically replaced. rsc.org

Molecular Modeling of Zirconium-Ligand Interactions

Molecular modeling, often in conjunction with DFT calculations, provides a deeper understanding of the interactions between zirconium centers and their surrounding ligands. These models can validate experimentally elucidated structures and explain observed chemical behavior. acs.org

Modeling studies have been used to analyze the strain exerted by different ligands on a zirconium cluster core. For example, it has been shown that phosphinate and phosphonate (B1237965) ligands exert an expansive strain on Zr-O-Zr bonds. rsc.org The P-O bond distance in a phosphinate ligand is inherently larger than the C-O distance in a carboxylate, which forces the oxygen atoms further apart. rsc.org To achieve an optimal coordination environment, the zirconium atoms pull the oxygen atoms together, resulting in different Zr-O bond distances depending on the ligand (e.g., 2.32 Å for chelating acetate versus 2.37 Å for chelating methylphosphinate). rsc.org This type of analysis, often facilitated by custom scripts to extract and compare bond distances from calculated structures, is invaluable for objectively assessing the symmetry and distortion of complex mixed-ligand structures. rsc.org

Chemical Transformations and Reaction Mechanisms Involving Zirconium Iv N Butoxide

Complexation with Various Organic Ligands

The zirconium center in Zirconium(IV) n-butoxide is a Lewis acid, readily interacting with a variety of Lewis bases and chelating ligands. These complexation reactions are fundamental to modifying its reactivity, preventing uncontrolled precipitation, and synthesizing novel molecular compounds. scispace.comacs.org

Zirconium alkoxides, including Zirconium(IV) n-butoxide, react with Lewis bases such as primary alcohols or amines. scispace.com These interactions can lead to the formation of more stable, oligomeric structures. A common structural motif is the dimer, [Zr₂(OR)₈L₂], where two zirconium centers are bridged by alkoxide groups and the Lewis base (L) occupies an axial position, resulting in an octahedral coordination geometry for the metal. scispace.com The interaction with phosphine (B1218219) oxides, another class of Lewis bases, has also been studied extensively. For instance, the interaction of zirconium alkoxy halides with tri-n-octylphosphine oxide (TOPO) can lead to complexation and disproportionation reactions, forming adducts like ZrCl₄(TOPO)₂. nih.gov These interactions are crucial in the synthesis of zirconia nanocrystals, where the Lewis base helps control particle growth. nih.gov

Chelating ligands, which can bind to the metal center through two or more donor atoms, are highly effective at modifying zirconium alkoxides.

Beta-Diketonates: Acetylacetone (B45752) (acacH) is a common β-diketonate used to stabilize zirconium precursors. researchgate.netpsu.edu The reaction of Zirconium(IV) n-butoxide with acetylacetone results in the substitution of butoxide groups to form mixed-ligand complexes. The addition of one equivalent of acetylacetone typically yields a dimeric species, [Zr(OⁿBu)₃(acac)]₂. researchgate.netpsu.edu These complexes exhibit limited stability and can transform in solution to the more robust, monomeric complex Zr(acac)₄. researchgate.netpsu.edu This modification significantly reduces the precursor's hydrolysis rate, which is advantageous for creating high-quality thin films and composite materials via sol-gel methods. nii.ac.jp

Carboxylic Acids: Carboxylic acids like acetic acid and salicylic (B10762653) acid readily react with Zirconium(IV) n-butoxide. researchgate.netutwente.nl As mentioned previously, this reaction is the initial step in the formation of oxo-clusters. desy.de Acetic acid, for example, can react with Zirconium(IV) n-butoxide to form various acetate-substituted species, which are intermediates in the formation of clusters like [Zr₆(OH)₄O₄(OOCCH₃)₁₂]. nih.gov Studies with salicylic acid show the disappearance of both the carboxylic and phenolic proton signals in NMR spectra, indicating that the ligand binds to zirconium through both the carboxylate and phenolate (B1203915) oxygen atoms. researchgate.net The nature of the R-group on the carboxylic acid (RCOOH) can influence the structure of the resulting complex, from simple substituted species to large, condensed clusters. researchgate.net

Chelating LigandPrecursorResulting Complex/IntermediateKey ObservationReference
Acetylacetone (acacH)Zirconium n-butoxide[Zr(OⁿBu)₃(acac)]₂Forms a dimeric species; reduces hydrolysis rate. researchgate.netpsu.edu
Acetic AcidZirconium n-butoxideZr-acetate speciesIntermediate in the formation of Zr₆ and Zr₁₂ oxo-clusters. nih.gov
Salicylic AcidTitanium/Zirconium n-butoxideZr-salicylate complexBidentate chelation via carboxylate and phenolate groups. researchgate.net
Methacrylic AcidZirconium n-butoxideZr-methacrylate speciesPrecursor to the [Zr₆(OH)₄O₄(OMc)₁₂] cluster. desy.descispace.com

The reactivity of Zirconium(IV) n-butoxide extends beyond the formation of oxides and simple coordination complexes, enabling the synthesis of novel organometallic structures with unique properties. A notable example is the reaction with sulfur-containing ligands. The reaction of Zirconium(IV) n-butoxide with monothioacetic acid, for instance, yields a variety of polynuclear zirconium thio and oxothio clusters. acs.org Among these are a Zr₃ dithio cluster and a remarkable Zr₆ oxothio cluster featuring an unusual star-shaped planar core of six zirconium atoms. acs.org

Furthermore, Zirconium(IV) n-butoxide is a key intermediate in the synthesis of other important zirconium organometallics. It can be synthesized from tetrakis(diethylamido)zirconium(IV) and n-butanol, and it can also be used as a starting material to create other alkoxides, such as zirconium tert-butoxide, via alcohol exchange reactions. chemrxiv.orgrsc.org These reactions highlight the utility of Zirconium(IV) n-butoxide as a versatile building block in the broader field of organometallic chemistry, paving the way for new catalysts and materials. wits.ac.za

Reactivity in Polycondensation and Hybrid Material Formation

Zirconium(IV) n-butoxide is a highly versatile compound, serving as a key precursor and catalyst in polycondensation reactions and the formation of advanced organic-inorganic hybrid materials. chemimpex.comshinshu-u.ac.jp Its reactivity is primarily governed by the high sensitivity of the zirconium center to nucleophilic attack, which facilitates hydrolysis and condensation reactions. researchgate.net These reactions are the foundation of the sol-gel process, a widely utilized method for synthesizing ceramic and hybrid materials at low temperatures. iosrjournals.org

The sol-gel process involving Zirconium(IV) n-butoxide typically proceeds in two main steps:

Hydrolysis: The zirconium butoxide reacts with water, leading to the substitution of butoxide (-OC₄H₉) groups with hydroxyl (-OH) groups. This reaction produces n-butanol as a byproduct. shinshu-u.ac.jpacs.org Zr(OC₄H₉)₄ + 4H₂O → Zr(OH)₄ + 4C₄H₉OH

Polycondensation: The resulting zirconium hydroxide (B78521) molecules or partially hydrolyzed species undergo condensation reactions. This involves the formation of Zr-O-Zr (zirconoxane) bridges, eliminating water molecules in the process and building an inorganic zirconia (ZrO₂) network. shinshu-u.ac.jpjkcs.or.kr nZr(OH)₄ → nZrO₂ + 2nH₂O

The high reactivity of zirconium alkoxides, often greater than that of corresponding titanium alkoxides, allows for the effective formation of these networks. shinshu-u.ac.jp By controlling reaction parameters such as the water-to-alkoxide ratio, solvent, and temperature, the structure and properties of the final material can be precisely tailored. researchgate.net

Beyond forming pure zirconia, Zirconium(IV) n-butoxide is also employed as a catalyst in the polycondensation of organic monomers to produce various polyesters. researchgate.netsigmaaldrich.com

Table 1: Research Findings on Zirconium(IV) n-butoxide in Polycondensation Catalysis

Polymer Monomers/Reactants Catalyst System Key Research Finding
Poly(butylene succinate) (PBS) Succinic acid and 1,4-butanediol (B3395766) Zirconium(IV) n-butoxide Identified as an effective catalyst for the two-stage melt polycondensation synthesis of PBS. researchgate.net
Aliphatic-aromatic copolyesters Not specified Zirconium(IV) n-butoxide Used as a catalyst in the synthesis of these copolyesters through polycondensation reactions. sigmaaldrich.com

The integration of the inorganic zirconia network formed from Zirconium(IV) n-butoxide with an organic polymer matrix leads to the creation of organic-inorganic hybrid materials. acs.org In these systems, the alkoxide acts as a precursor for the inorganic phase, which can be formed in situ within a polymer solution or melt. acs.org This results in materials with enhanced properties, such as improved thermal stability and mechanical strength, derived from the synergistic combination of the two phases. chemimpex.com

The nature of the interaction between the organic and inorganic components can range from simple physical blending to the formation of covalent bonds, depending on the functionality of the polymer and the reaction conditions.

Table 2: Detailed Research Findings on the Formation of Hybrid Materials

Organic Matrix Hybrid System Synthesis Method Detailed Research Finding
Poly(vinyl butyral) (PVB) PVB-Zirconia Sol-gel process A zirconia sol, prepared from Zirconium(IV) n-butoxide, was mixed with a PVB solution. Gelation occurred via interaction between the hydroxyl groups of PVB and the zirconia, indicating that zirconia acts as a crosslinking agent for the polymer. shinshu-u.ac.jp
2-Hydroxyethyl methacrylate (B99206) (HEMA) HEMA-Zirconia One-step mixing and thermal polymerization Zirconium(IV) n-butoxide was mixed with HEMA monomer. NMR analysis suggested a fast exchange between free HEMA and HEMA linked to zirconium ions. The mixture polymerized upon mild thermal treatment to form a homogeneous, transparent hybrid material. acs.org
Poly(ethylene glycol) (PEG) PEG-Zirconia Polycondensation Hybrid inorganic-organic polymer electrolyte networks were synthesized by reacting Zirconium(IV) n-butoxide with liquid polymer electrolytes composed of PEG 400 and Lithium Perchlorate. doi.org
Polydimethylsiloxane (PDMS) PDMS-Zirconia In-situ sol-gel reaction Hybrid materials were synthesized through the in-situ sol-gel reaction between silanol-terminated PDMS and Zirconium(IV) n-butoxide, where the zirconia acts as a cross-linker. acs.org
Epoxy Resin Epoxy-Zirconia In-situ polymerization Hybrid materials were prepared using a bisphenol A epoxy resin and a zirconium alkoxide precursor. The sol-gel reaction and epoxy curing occurred simultaneously, resulting in a uniform dispersion of the zirconia network in the epoxy matrix at the nanometer level. usm.my

Applications in Advanced Material Synthesis and Processing

Zirconia-Based Thin Films and Coatings

Zirconium(IV) n-butoxide is extensively utilized in creating high-quality zirconia (ZrO₂) thin films and coatings, which are valued for their excellent thermal stability, high refractive index, and robust mechanical properties. Two primary methods for depositing these films are the sol-gel process and chemical vapor deposition (CVD).

Sol-Gel Derived Zirconia Films

The sol-gel process using zirconium(IV) n-butoxide involves the hydrolysis and condensation of the precursor in a solvent to form a "sol" of colloidal particles. This sol is then deposited on a substrate and heated, transforming it into a dense, solid "gel" and finally a crystalline zirconia film.

The processing behavior of sol-gel derived zirconia films can be meticulously controlled by manipulating the reaction conditions and the chemistry of the precursor solution. The densification and crystallization of the film are significantly influenced by the heat-treatment schedule and the chemical nature of the sol.

During the thermal treatment of the xerogel, several stages of weight loss occur. The initial stage below 220°C is associated with the evaporation of residual solvent and water. A significant weight loss of around 19% occurs between 220°C and 350°C, which is attributed to the combustion and decomposition of organic compounds from the butoxide precursor researchgate.net. The final stage, above 350°C, involves the crystallization of the amorphous zirconia into its stable phases.

The crystallization temperature itself can be controlled. For instance, films derived from zirconium alkoxides can crystallize into the cubic phase at temperatures ranging from approximately 400°C to over 700°C, depending on the heating rate researchgate.net. By carefully managing the sol chemistry and annealing conditions, it is possible to form fully stabilized cubic zirconia phases at temperatures as low as 600°C researchgate.net. This control over the processing parameters is crucial for achieving films with desired density, crystal structure, and minimal defects.

Table 1: Thermal Processing Stages of Zirconia Films from Zirconium(IV) n-butoxide

Temperature RangeAssociated ProcessKey ObservationsReference
< 220°CSolvent EvaporationVaporization of superficial and structural water/alcohol. researchgate.net
220°C - 350°CDecomposition of OrganicsCombustion and removal of organic remnants from the butoxide precursor. Significant weight loss occurs. researchgate.net
> 400°CCrystallizationTransition from amorphous to crystalline zirconia. Final phase (e.g., cubic, tetragonal) depends on heating rate and precursor chemistry. researchgate.net

The chemistry of the precursor solution, particularly the use of modifying ligands, plays a pivotal role in determining the structure of the as-deposited gel and the properties of the final zirconia film. The high reactivity of zirconium alkoxides like zirconium(IV) n-butoxide necessitates the use of chelating agents or chemical modifiers to control the hydrolysis and condensation rates.

The choice of ligand can fundamentally alter the nature of the gel. For example, using acetic acid as a ligand with a zirconium alkoxide precursor can lead to a "chemical gel" that is irreversibly crosslinked researchgate.net. In contrast, using a ligand like 2,4-pentanedione (acac) can result in a "physical gel," which is essentially a physical aggregation of oligomeric species researchgate.net. This difference in gel structure has profound effects on film consolidation; films derived from acac-modified precursors with minimal initial crosslinking have shown significantly greater consolidation (up to 86% shrinkage) and higher final refractive indices upon heat treatment researchgate.net.

The type of precursor also influences the incorporation of zirconia into composite materials. When synthesizing zirconia-silica oxides, the use of zirconium n-butoxide versus zirconium acetylacetonate as the precursor affects the distribution of atoms and the degree to which zirconium is incorporated into the silica (B1680970) lattice chemrxiv.org. Furthermore, studies on zirconium(IV) n-propoxide show that the choice of precursor (alkoxide vs. acetate (B1210297) salt) and the annealing temperature determine which crystalline polymorph of zirconia (cubic, tetragonal, or monoclinic) is formed chemrxiv.org. These findings highlight the importance of precursor and ligand selection in tailoring the structural, optical, and mechanical properties of the resulting films.

Table 2: Effect of Ligand Type on Zirconia Film Properties

Ligand TypeResulting Gel TypeFilm Consolidation BehaviorImpact on Final Film PropertiesReference
Acetic AcidChemical Gel (irreversibly crosslinked)Less consolidation during heat treatment.Leads to a more rigid initial network. researchgate.net
2,4-pentanedione (acac)Physical Gel (physical aggregation)Greater consolidation and shrinkage (~86%).Results in films with higher refractive index (n = 2.071). researchgate.net

The synthesis of one-dimensional nanostructures such as microtubes and nanotubes from zirconia has been reported through various methods. However, the formation of microtubular oxide structures specifically from Zirconium(IV) n-butoxide using sol-gel techniques is not extensively documented in the reviewed scientific literature. While methods like hydrothermal treatment of other zirconium salts have been successful in producing zirconia nanotubes, similar findings for the n-butoxide precursor via a sol-gel route are less common.

Chemical Vapor Deposition (CVD) of Zirconia Films

Chemical Vapor Deposition (CVD) is another key technique for producing high-quality zirconia films. In this process, a volatile precursor, such as a zirconium alkoxide, is vaporized and transported to a heated substrate where it decomposes and reacts to form a solid film.

The growth kinetics and resulting microstructure of CVD-derived zirconia films are highly dependent on deposition parameters like temperature and precursor pressure. Studies using zirconium tetra-tert-butoxide, a closely related precursor, provide significant insights applicable to zirconium(IV) n-butoxide. The kinetics of steady-state ZrO₂ growth can be described by a two-step model involving a reversible adsorption of the precursor on the substrate surface, followed by an irreversible decomposition reaction that forms the zirconia film .

The deposition temperature has a strong influence on the film's microstructure and density. At lower temperatures (below 420°C), the films tend to be composed of nearly equi-axed grains. As the temperature increases to a moderate range (450-550°C), the grains become oblate, and at high temperatures (above 700°C), triangular grains are formed . Interestingly, the density of the film tends to decrease as the deposition temperature rises .

For applications requiring high deposition rates, liquid injection CVD using precursors like zirconium n-butoxide is a valuable approach. This method can yield deposition rates of approximately 30 µm/hr and produce films with a desirable columnar grain structure, which is beneficial for applications such as thermal barrier coatings.

Table 3: Influence of Deposition Temperature on CVD Zirconia Film Microstructure

Deposition TemperatureObserved Grain StructureEffect on Film DensityReference
< 420°CNearly equi-axed grainsDecreases with increasing temperature
450 - 550°COblate grains
> 700°CTriangular grains
Low-Temperature Deposition Approaches including UV-Enhanced Atomic Layer Deposition (UV-ALD)

Low-temperature deposition techniques are crucial for fabricating thin films on thermally sensitive substrates, such as polymers. Zirconium oxide (ZrO2) thin films, valued for their high dielectric constant, are often deposited using methods like Atomic Layer Deposition (ALD). ALD is a vapor phase technique that allows for exceptional control over film thickness and conformality through sequential, self-limiting surface reactions. researchgate.netresearchgate.net

While conventional ALD processes for ZrO2 often require elevated temperatures, research has focused on lowering the deposition temperature. One promising approach is UV-enhanced ALD (UV-ALD), which utilizes ultraviolet irradiation to activate the deposition chemistry at or near room temperature. For instance, a UV-ALD process was developed to deposit ZrO2 thin films on polymer substrates using zirconium tetra-tert-butoxide and water as precursors. researchgate.net The UV light in this process enhances the surface reactions, leading to the formation of uniform, conformal, and pure ZrO2 films with good adhesion at room temperature. researchgate.net Other low-temperature ALD processes have been developed using precursors like tetrakis(dimethylamido)zirconium (TDMAZr) and water at temperatures between 150–250 °C. rsc.org Similarly, low-temperature Chemical Vapor Deposition (CVD) has been demonstrated for other zirconium compounds using precursors that react at temperatures as low as 150-350 °C. researchgate.net

Deposition TechniqueZirconium PrecursorCo-reactantDeposition Temperature (°C)Key Findings
UV-Enhanced ALD (UV-ALD) Zirconium tetra-tert-butoxideH2ORoom TemperatureEnables deposition on polymer substrates; UV light improves dielectric properties and adhesion. researchgate.net
Atomic Layer Deposition (ALD) Tetrakis(dimethylamido)zirconium (TDMAZr)H2O150 - 250Produces uniform films with high-k dielectric properties suitable for printed transistors. rsc.org
Plasma-Enhanced ALD (PEALD) CMEN-ZrOxygen Plasma150 - 215Achieves a temperature-independent growth rate of 0.94 Å/cycle. mdpi.com
Chemical Vapor Deposition (CVD) Tetrakis(dimethylamido)zirconium(IV)Hydrogen sulfide150 - 350Rapidly produces stoichiometric, polycrystalline ZrS2 films. researchgate.net

Nanostructured Zirconia Materials

Zirconium(IV) n-butoxide is a versatile precursor for the synthesis of nanostructured zirconia materials, including nanofibers, nanoparticles, and nanocomposites. The ability to control the morphology and crystal structure at the nanoscale is essential for tailoring the material's properties for specific applications.

Ceramic Nanofibers Synthesis via Electrospinning

Electrospinning is a widely used technique for producing continuous nanofibers from a variety of materials, including ceramics. fnal.govmdpi.comcern.ch For ceramic nanofibers, the process typically involves electrospinning a solution containing a polymer and a ceramic precursor, followed by a heat treatment (calcination) to remove the polymer and crystallize the ceramic phase. fnal.govresearchgate.net

Zirconia (ZrO2) nanofibers have been successfully fabricated using this method. mdpi.comresearchgate.net In a typical synthesis, a zirconium alkoxide precursor is mixed with a polymer solution, such as polyvinylpyrrolidone (B124986) (PVP) or poly(vinyl acetate) (PVAc), and then electrospun. researchgate.net The resulting composite nanofibers are then calcined at high temperatures. The calcination temperature plays a crucial role in determining the final crystal structure of the zirconia nanofibers. For example, calcination at 500°C can yield a metastable tetragonal phase, which gradually transforms to the monoclinic phase as the temperature is increased to 750°C and above. researchgate.net This method allows for the production of zirconia nanofibers with diameters in the nanometer range. researchgate.net

Precursor SystemPolymerCalcination Temperature (°C)Resulting Fiber DiameterCrystal Phase
Zirconium alkoxide / PVAcPoly(vinyl acetate)500~200 nmTetragonal with some monoclinic researchgate.net
Zirconium alkoxide / PVAcPoly(vinyl acetate)750~200 nmTetragonal and monoclinic researchgate.net
Zirconium alkoxide / PVAcPoly(vinyl acetate)1000~200 nmMonoclinic researchgate.net
Zirconium Carbonate / PVPPolyvinylpyrrolidone>800~100 nmNot specified

Production of Zirconia Nanoparticles with Tailored Crystal Structures

The synthesis of zirconia (ZrO2) nanoparticles with controlled crystal phases (monoclinic, tetragonal, or cubic) is of great interest due to the phase-dependent properties of the material. nih.gov Zirconium(IV) n-butoxide and similar alkoxides are frequently used in sol-gel based methods to achieve this control. nih.gov

One effective strategy involves the use of organic/inorganic hybrid films. In this method, a zirconium precursor, such as zirconium n-propoxide, is incorporated into a polymer matrix like chitosan (CS) or polyvinyl alcohol (PVA) via a sol-gel process. nih.gov The subsequent calcination of these hybrid films at different temperatures allows for the recovery of ZrO2 nanoparticles with specific crystal structures and sizes. The choice of polymer and the calcination temperature are critical parameters that dictate the final phase of the zirconia nanoparticles. nih.gov For example, calcining a chitosan-zirconia film at 450°C yields cubic-ZrO2, while calcining a PVA-zirconia film at 1100°C produces monoclinic-ZrO2. nih.gov

Polymer MatrixCalcination Temperature (°C)ZrO2 Nanoparticle Size (nm)Resulting Crystal PhaseSpecific Surface Area (SBET) (m²/g)
Chitosan (CS)4506Cubic144 nih.gov
Chitosan (CS)80012Tetragonal83 nih.gov
Polyvinyl Alcohol (PVA)4509Tetragonal92 nih.gov
Polyvinyl Alcohol (PVA)110030Monoclinic52 nih.gov

Development of Nanoceramic Modified Chitosan-Based Nanocomposites

Chitosan, a natural polysaccharide, is widely explored for biomedical applications due to its biocompatibility and biodegradability. mdpi.comnih.gov Incorporating inorganic nanoceramics like zirconia into a chitosan matrix can create nanocomposites with enhanced properties suitable for applications such as bone tissue engineering. researchgate.netresearchgate.net

Zirconium oxide nanoparticles (ZrO2 NPs) have been successfully integrated into chitosan-based composites to develop bone-like materials. researchgate.net For instance, ZrO2 NPs can be incorporated into hybrid composites containing chitosan, poly(ethylene glycol) (PEG), and nano-hydroxyapatite (HA). These nanocomposites exhibit a highly porous structure, which is essential for cell migration and nutrient exchange in tissue engineering scaffolds. researchgate.netresearchgate.net The addition of the nanoceramic component can significantly improve the mechanical strength, porosity, and cytocompatibility of the chitosan-based material. researchgate.net A composite containing 15 wt% HA-ZrO2 (with 0.3 wt% ZrO2 NPs) within a CS-PEG matrix demonstrated the greatest mechanical strength and biocompatibility, making it a promising candidate for bone tissue regeneration. researchgate.net

Composite CompositionPore SizeKey PropertiesPotential Application
Chitosan-Poly(ethylene glycol)-Hydroxyapatite-ZrO2< 1-10 µmHigh porosity, enhanced mechanical strength, antimicrobial properties, good cytocompatibility. researchgate.netBone Tissue Engineering researchgate.netresearchgate.net

Inorganic-Organic Hybrid Materials

Inorganic-organic hybrid materials combine the properties of both inorganic networks (e.g., thermal stability, rigidity) and organic polymers (e.g., flexibility, functionality). Zirconium(IV) n-butoxide is an excellent precursor for the inorganic component in these hybrids due to its reactivity towards hydrolysis and condensation, which can be tailored to control the material's final structure.

Synthesis and Structural Features of Hybrid Networks

The sol-gel process is a common and versatile method for preparing inorganic-organic hybrid materials. azom.com In this process, zirconium alkoxides like zirconium n-butoxide or n-propoxide are co-reacted with organic molecules or polymers.

One approach involves mixing a zirconium alkoxide directly with a functional organic monomer, such as 2-hydroxyethyl methacrylate (B99206) (HEMA). acs.org The reaction between the alkoxide and the hydroxyl group of HEMA, followed by polymerization of the methacrylate groups, results in a homogeneous, transparent, and glassy hybrid material. These materials exhibit remarkable thermal stability and form with low shrinkage. acs.org

Another strategy is to form a siloxane-zirconia hybrid network. This can be achieved through the hydrolysis and polycondensation of tetraethylortosilicate (TEOS) and a zirconium alkoxide like zirconium tetrapropoxide, with an organic polymer such as polydimethylsiloxane (PDMS) incorporated into the network. azom.com The amount of zirconium alkoxide influences the gelling time and the final texture and microstructure of the hybrid material. The resulting xerogels are typically amorphous, monolithic, and mesoporous. azom.com

Inorganic PrecursorsOrganic ComponentSynthesis MethodKey Structural Features
Zirconium butoxide/propoxide2-hydroxyethyl methacrylate (HEMA)One-step mixing and polymerizationHomogeneous, transparent, glassy, low shrinkage, high thermal stability. acs.org
Tetraethylortosilicate (TEOS), Zirconium tetrapropoxide (TPOZ)Polydimethylsiloxane (PDMS)Sol-gel processAmorphous, monolithic, mesoporous xerogels. azom.com
Zr[OSi(OtBu)3]4(EtO)3Si(CH2)nSi(OEt)3Co-thermolysisAmorphous, high surface area, monolithic transparent gels. figshare.com

Integration with Polymer Electrolytes (e.g., Polyethylene Glycol (PEG)-based systems)

The integration of zirconium compounds, derived from precursors like Zirconium(IV) n-butoxide, into polymer electrolytes, particularly those based on Polyethylene Glycol (PEG), is an area of active research. While direct studies detailing the use of Zirconium(IV) n-butoxide in PEG electrolytes are specific, the broader context involves the investigation of zirconium and its complexes in PEG-based aqueous biphasic systems. In these systems, the distribution of zirconium chloride complexes between a PEG-rich phase and a salt-rich phase is studied. This research indicates that chloride complexes of zirconium tend to pass into the PEG-rich phase, suggesting a molecular interaction between the zirconium species and the polymer matrix. Such interactions are foundational for developing composite electrolytes where the ceramic precursor can be finely dispersed within the polymer host to enhance properties like ionic conductivity and mechanical stability.

Functionalization and Cross-linking in Polymer Matrices

Zirconium(IV) n-butoxide is utilized as a cross-linking agent in various polymer systems to improve their mechanical and thermal properties. sigmaaldrich.com Its effectiveness stems from the reactivity of the butoxide groups, which can undergo hydrolysis and condensation reactions. When introduced into a polymer matrix containing reactive functional groups, Zirconium(IV) n-butoxide can form stable zirconate polymers or zirconium oxide networks that physically and chemically link the polymer chains.

This process is exemplified in siloxane-based hybrid materials. The reaction between Zirconium(IV) n-propoxide (a closely related alkoxide) and SiH-functional polysiloxanes leads to the formation of a siloxane-zirconium composite. Exposure to moisture initiates hydrolytic condensation of reactive groups, causing cross-linking. This results in thin films with enhanced refractive indices and excellent light transparency. The formation of these cross-linked networks significantly alters the material's properties, providing a pathway to new hybrid materials with tailored functionalities.

Advanced Ceramic and Composite Materials

Zirconium(IV) n-butoxide is a key precursor in the sol-gel synthesis of a wide array of advanced ceramic and composite materials. sigmaaldrich.comsigmaaldrich.com The sol-gel process allows for the creation of highly pure and homogeneous materials at relatively low temperatures, offering precise control over the final product's microstructure and properties.

Alumina-zirconia (Al₂O₃-ZrO₂) mixed oxides are renowned for their excellent mechanical properties, combining the hardness of alumina with the fracture toughness of zirconia. The sol-gel method, using metal alkoxides as precursors, is a common route for synthesizing these materials. While studies may use similar precursors like zirconium(IV) propoxide in conjunction with aluminum tri-sec-butoxide, the underlying principle remains the same for Zirconium(IV) n-butoxide. sigmaaldrich.com The co-hydrolysis and condensation of the aluminum and zirconium alkoxides result in a highly dispersed, nano-scale mixing of the two oxide phases, which is crucial for achieving superior mechanical performance in the final sintered ceramic. sigmaaldrich.com The zirconia content can be systematically varied to tailor the properties of the resulting composite material. sigmaaldrich.com

Zirconium(IV) n-butoxide is employed in the synthesis of zirconia-silica (ZrO₂-SiO₂) systems, such as core-shell nanoparticles. A typical procedure involves the initial synthesis of silica (SiO₂) nanoparticles via the Stöber method, using a precursor like tetraethyl orthosilicate (TEOS). aalto.fi Subsequently, a zirconia shell is deposited onto the silica cores through the controlled hydrolysis and condensation of Zirconium(IV) n-butoxide in an ethanolic solution. aalto.fi This process allows for the precise coating of the silica particles, creating a core-shell structure with a uniform zirconia layer. Such materials are investigated for applications in catalysis and as sorbents for biomolecules. aalto.fi

Table 1: Synthesis Parameters for Silica@zirconia Core-Shell Nanoparticles

ParameterValue / DescriptionSource
Silica Core PrecursorTetraethyl orthosilicate (TEOS) aalto.fi
Zirconia Shell PrecursorZirconium(IV) butoxide (TBOZ), 80% in n-butanol aalto.fi
Synthesis MethodStöber method for SiO₂ cores; Controlled hydrolysis-condensation for ZrO₂ shell aalto.fi
Reaction Temperature (ZrO₂)50 °C aalto.fi
TBOZ Addition RateDropwise aalto.fi

Zirconium(IV) n-butoxide is an essential precursor for fabricating zirconium carbide (ZrC) and its composites, which are valued for their ultra-high temperature resistance and hardness. sigmaaldrich.comsigmaaldrich.com Specifically, it is used in the synthesis of zirconium carbide-titanium carbide (ZrC-TiC) binary mixtures through a combination of sol-gel processing and subsequent carbothermal reduction. researchgate.netresearchgate.net

In this method, Zirconium(IV) n-butoxide and a corresponding titanium precursor, such as titanium(IV) butoxide, are used as the metal sources. researchgate.net These alkoxides are reacted with a carbon source, like benzene-1,4-diol, in a sol-gel process to create a polymeric precursor where the metal atoms are dispersed at a molecular level. researchgate.netresearchgate.net This precursor xerogel is then subjected to high-temperature carbothermal reduction (e.g., 1500-1600 °C) in an inert atmosphere to convert it into a nanostructured ZrC-TiC powder blend. researchgate.netresearchgate.net The use of a chelating agent like acetylacetone (B45752) is often necessary to control the polymerization and prevent premature gelation of the mixed metal alkoxides. researchgate.netresearchgate.net This synthesis route offers a significant advantage in producing homogeneous, fine-grained carbide composites for demanding applications like cutting tools and aerospace components. researchgate.net

Table 2: Sol-Gel Synthesis of ZrC-TiC Precursor

ComponentRoleExample CompoundSource
Zirconium SourcePrecursorZirconium(IV) n-butoxide researchgate.netresearchgate.net
Titanium SourcePrecursorTitanium(IV) butoxide researchgate.netresearchgate.net
Carbon SourceReactantBenzene-1,4-diol (Hydroquinol) researchgate.netresearchgate.net
Chelating AgentStabilizerAcetylacetone researchgate.netresearchgate.net
Final Process StepConversionCarbothermal Reduction (1500-1600 °C) researchgate.net

Catalytic Applications and Reaction Mechanisms

Polymerization Catalysis

Zirconium(IV) n-butoxide is a notable catalyst in the field of polymer chemistry, particularly in the ring-opening polymerization of cyclic esters. This catalytic system offers a pathway to producing polyesters with controlled molecular weights and well-defined structures.

Zirconium(IV) n-butoxide as an Initiator in Ring-Opening Polymerization (ROP) of Cyclic Esters (e.g., ε-Caprolactone)

Zirconium(IV) n-butoxide serves as an effective initiator for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (ε-CL), leading to the formation of polycaprolactone (B3415563) (PCL), a biodegradable polyester (B1180765) with significant industrial and biomedical applications. preprints.orgcmu.ac.th The polymerization process is typically initiated by the alkoxide groups of the zirconium compound. mdpi.com

The generally accepted mechanism for ROP initiated by metal alkoxides is the coordination-insertion mechanism. cmu.ac.th This process involves two key steps:

Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the Lewis acidic zirconium center. This coordination enhances the electrophilicity of the monomer's carbonyl carbon. cmu.ac.thmdpi.com

Insertion: The nucleophilic butoxide group attacks the activated carbonyl carbon, leading to the cleavage of the acyl-oxygen bond within the cyclic ester ring. The monomer is thus inserted into the zirconium-oxygen bond. cmu.ac.th

This sequence of coordination and insertion steps repeats, propagating the polymer chain. The use of zirconium(IV) n-butoxide as a single-site catalyst can lead to polymers with narrow molecular weight distributions, which is a key characteristic of a controlled polymerization process. mdpi.com

Investigation of the Effects of Ligand Substituents on Catalytic Activity in Polymerization

The catalytic activity of zirconium(IV) n-butoxide in polymerization reactions can be significantly influenced by the modification of its ligand sphere. Introducing substituents onto the ligands attached to the zirconium center allows for the fine-tuning of the catalyst's steric and electronic properties, which in turn affects its performance in polymerization.

In a study involving zirconium complexes with salicylate (B1505791) ligands, the introduction of electron-donating substituents, such as methyl (Me) and tert-butyl (tBu), was investigated. preprints.orgmdpi.com These modified zirconium catalysts were found to be highly effective in the ROP of ε-caprolactone. mdpi.com The position of these substituents on the salicylate ligand was also found to impact the efficiency of the polymerization reaction. preprints.orgmdpi.com

For instance, research on Group 4 complexes with aminebisphenolate ligands has shown that for zirconium(IV) complexes, those with sterically less demanding ligands were more successful in the ROP of cyclic esters. acs.org This is in contrast to titanium(IV) complexes, where sterically demanding ligands led to more effective initiators. acs.org Such studies highlight the critical role that ligand design plays in tailoring the catalytic properties of zirconium-based systems for specific polymerization outcomes. The ability to modify the ligand environment provides a powerful tool for controlling polymer properties such as molecular weight and stereochemistry. acs.orghw.ac.uk

Organic Transformation Catalysis

Zirconium(IV) n-butoxide also demonstrates significant catalytic activity in a range of organic transformations beyond polymerization. Its utility extends to metathesis reactions, oxidation of alcohols, and the cross-linking of polymers, showcasing its versatility in synthetic organic chemistry.

Metathesis Reactions (e.g., Carbon Dioxide and Phenyl Isocyanate)

Zirconium(IV) n-butoxide has been identified as an efficient catalyst for the metathesis reaction between carbon dioxide and phenyl isocyanate. ias.ac.inias.ac.inresearchgate.net This reaction involves the exchange of fragments between the two reactant molecules. The process is believed to proceed through the insertion of the heterocumulenes (carbon dioxide and phenyl isocyanate) into the zirconium-butoxide bond, forming an intermediate metallacycle. ias.ac.inias.ac.in This intermediate then extrudes a new heterocumulene, resulting in the metathesis products. ias.ac.inias.ac.in

Experimental and computational studies have shown that zirconium(IV) n-butoxide is a more efficient catalyst for this metathesis reaction compared to its titanium(IV) counterpart. ias.ac.inias.ac.inresearchgate.net The higher efficiency of the zirconium alkoxide is attributed to the more favorable energetics of the head-to-head double insertion of the heterocumulenes, which is a key step in the catalytic cycle. researchgate.net The reversible nature of these insertion reactions makes catalytic metathesis feasible. ias.ac.inias.ac.in

ReactantsCatalystKey ObservationReference
Carbon Dioxide, Phenyl IsocyanateZirconium(IV) n-butoxideMore efficient than Titanium(IV) n-butoxide ias.ac.inias.ac.in
Phenyl IsocyanateZirconium(IV) n-butoxideFavors mono-insertion at low temperatures acs.org

Oxidation of Alcohols with Hydroperoxides

Zirconium(IV) n-butoxide, in conjunction with hydroperoxides such as tert-butyl hydroperoxide (TBHP), serves as a catalyst for the oxidation of primary and secondary alcohols. acs.orgacs.org This catalytic system provides a method for the dehydrogenation of alcohols to their corresponding aldehydes and ketones. acs.org

Secondary alcohols, if not sterically hindered, are typically oxidized to ketones in high yields. acs.org For primary alcohols, the reaction can sometimes lead to the formation of esters or acids as byproducts. However, the selectivity towards aldehydes can be improved by modifying the reaction conditions, such as lowering the temperature, adjusting the amount of hydroperoxide, or using a different hydroperoxide like cumene (B47948) hydroperoxide (CHP). acs.org The catalyst system exhibits notable selectivity for equatorial alcohol groups. acs.org

Cross-linking of Silyl-Modified Polymers

Zirconium(IV) n-butoxide has been investigated as a catalyst for the cross-linking of silyl-modified polymers (SMPs). researchgate.net This process is crucial for the curing of adhesives and sealants. The cross-linking of these polymers often involves the condensation of alkoxysilane groups. Research has explored libraries of alkoxide/oxime systems to find alternatives to traditional organotin catalysts. researchgate.net While the direct application of neat Zirconium(IV) n-butoxide is part of broader screening studies, its role in combination with other ligands like oximes shows potential for developing new, tin-free catalysts for these applications. researchgate.net The modification of polysilazanes with zirconium n-butoxide has also been studied, where the reaction can occur at N-H and Si-H functional groups, leading to cross-linked preceramic polymers. nih.gov

Enantioselective Catalysis (e.g., α-Hydroxylation by Salen-Zirconium(IV)-Catalyzed Systems)

Zirconium(IV) complexes, particularly those modified with chiral ligands, have emerged as effective catalysts for enantioselective transformations. A notable example is the use of a chiral (1S,2S)-cyclohexanediamine backbone salen-zirconium(IV) complex for the highly enantioselective α-hydroxylation of β-keto esters. dicp.ac.cnnih.gov This catalytic system, which can be formed in situ from a zirconium(IV) precursor like Zirconium(IV) n-butoxide and a salen ligand, facilitates the reaction with cumene hydroperoxide (CHP) as the oxidant, yielding a variety of chiral α-hydroxy β-keto esters in excellent yields (up to 99%) and high enantioselectivities (up to 98% ee). dicp.ac.cnnih.gov

The development of such catalytic systems addresses challenges in asymmetric synthesis, where high catalyst loadings and harsh reaction conditions are often required. dicp.ac.cn The zirconium-catalyzed approach offers a more environmentally friendly and efficient alternative to some existing methods that use stoichiometric or less selective oxidants. dicp.ac.cnpnas.org The versatility of this system is demonstrated by its effectiveness on a broad range of β-keto ester substrates, including those with smaller ester groups, which are valuable intermediates in the synthesis of pharmaceuticals and biologically active natural products. dicp.ac.cn

The choice of the chiral ligand is crucial for achieving high enantioselectivity. Studies have shown that the steric and electronic properties of the salen ligand significantly influence the outcome of the α-hydroxylation reaction. dicp.ac.cn For instance, ligands with a (1S,2S)-cyclohexanediamine backbone have proven to be particularly effective in inducing high stereocontrol. dicp.ac.cnnih.gov

Table 1: Enantioselective α-Hydroxylation of various β-Keto Esters catalyzed by a Salen-Zirconium(IV) System

Substrate (β-Keto Ester) Product (α-Hydroxy β-Keto Ester) Yield (%) Enantiomeric Excess (ee, %)
Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate Methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate 99 96
Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate Ethyl (S)-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate 98 95
tert-Butyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate tert-Butyl (S)-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate 95 98
Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate Methyl (S)-2-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate 92 93

Data sourced from research on Salen-Zirconium(IV)-catalyzed α-hydroxylation of β-keto esters. dicp.ac.cn

Mechanistic Insights into Zirconium-Catalyzed Processes

Computational Studies on Catalytic Activity and Selectivity

Computational studies, particularly using density functional theory (DFT), have provided significant insights into the mechanism and the origin of selectivity in zirconium-catalyzed reactions. dicp.ac.cn In the context of the Salen-Zirconium(IV)-catalyzed enantioselective α-hydroxylation of β-keto esters, DFT calculations have been employed to rationalize the observed stereoselectivity. dicp.ac.cn

These computational models help in understanding the interactions between the catalyst, the substrate, and the oxidant at the molecular level. For the α-hydroxylation reaction, a proposed catalytic cycle involves the coordination of the β-keto ester to the zirconium center, followed by deprotonation to form a zirconium enolate. This enolate then reacts with the oxidant, cumene hydroperoxide. dicp.ac.cn

The enantioselectivity is determined by the facial selectivity of the peroxide attack on the zirconium enolate. Computational studies have analyzed the transition states corresponding to the attack from the Si-face versus the Re-face of the enolate. dicp.ac.cn The calculations revealed that the transition state leading to the (S)-configured product is energetically more favorable than the one leading to the (R)-configured product. dicp.ac.cn This energy difference, attributed to steric and electronic interactions within the transition state assembly, explains the experimentally observed high enantioselectivity for the (S)-product. dicp.ac.cn

Energy decomposition analysis of the transition states further elucidates the origin of this stability difference. It has been shown that the preferred transition state benefits from a smaller deformation of the peroxide unit and a stronger interaction between the peroxide and the rest of the transition state structure. dicp.ac.cn These computational findings are in excellent agreement with the experimental results, underscoring the predictive power of DFT in understanding and optimizing catalytic systems. dicp.ac.cn

Transition State Analysis in Oxidation Reactions

The analysis of transition states is fundamental to understanding the kinetics and selectivity of chemical reactions, including zirconium-catalyzed oxidations. In the Salen-Zirconium(IV)-catalyzed α-hydroxylation of β-keto esters, the key stereodetermining step is the transfer of the hydroxyl group from the peroxide to the substrate. The geometry of the transition state for this step dictates which enantiomer of the product is preferentially formed. dicp.ac.cn

A proposed transition state involves a chiral zirconium-salen complex holding the enolized β-keto ester and the cumene hydroperoxide in a specific orientation. dicp.ac.cn The chiral environment created by the salen ligand blocks one face of the enolate, forcing the peroxide to attack from the other, less sterically hindered face. dicp.ac.cn

DFT calculations have been used to model the structures of the two possible diastereomeric transition states, TSS (leading to the S-product) and TSR (leading to the R-product). dicp.ac.cn These calculations show that both transition states involve the cleavage of the O-O bond of the peroxide. dicp.ac.cn The energy of TSS was found to be 3.2 kcal/mol lower than that of TSR, indicating that the formation of the (S)-configured product is the more favorable pathway. dicp.ac.cn This energy difference corresponds to the high enantiomeric excess observed experimentally. dicp.ac.cn

The geometry of the Salen-Zirconium(IV) complex plays a critical role in establishing this energy difference. The concave structure of the salen ligand can regulate the conformation of the chelated Criegee intermediate, facilitating a topos-selective interaction that leads to the observed enantiospecificity. pnas.org The cis-β configuration of the zirconium-salen complex, forced by the coordination of a bidentate ligand, is believed to be crucial for this selective process. pnas.org Changes in the geometry of the catalyst, potentially influenced by the reaction conditions or the presence of different substrates, can significantly impact the catalytic activity and selectivity. nsf.gov

Methodological Innovations in Material Synthesis Utilizing Zirconium Iv N Butoxide

Sol-Gel Methodologies

The sol-gel process is a versatile and widely used chemical solution deposition technique for fabricating ceramic materials. It involves the transition of a system from a liquid "sol" into a solid "gel" phase. For zirconium-based materials, Zirconium(IV) n-butoxide is a common precursor, but its high reactivity presents significant challenges that necessitate precise control over the synthesis parameters.

A primary challenge in the sol-gel synthesis of zirconia-based materials from alkoxide precursors is managing the rates of hydrolysis and condensation. Zirconium alkoxides, including Zirconium(IV) n-butoxide, are extremely sensitive to hydrolysis and exhibit a much faster hydrolysis rate compared to their condensation rate. scielo.brjkcs.or.kr This high reactivity towards water can lead to uncontrolled precipitation of zirconium oxide particles rather than the formation of a stable, homogeneous gel network. scielo.brlifescienceglobal.com The properties of the final material are governed by sol-gel parameters such as the specific alkoxide used and the reaction conditions, which influence the balance between hydrolysis and condensation. iastate.edu

Unlike silicon alkoxides, where acid-catalyzed condensation is generally slower than hydrolysis, transition metal alkoxides react much more rapidly. utwente.nl Therefore, to produce soluble polymeric intermediates necessary for forming a continuous gel, it is essential to significantly slow down the hydrolysis reaction. jkcs.or.kr This control is the most critical factor in achieving materials with desired structural and textural properties.

To mitigate the rapid hydrolysis of Zirconium(IV) n-butoxide, chelating agents are frequently introduced into the sol-gel system. lifescienceglobal.com These agents are organic ligands that can replace one or more of the alkoxide groups, forming more stable chelate complexes. neliti.com This modification reduces the precursor's reactivity, allowing for a more controlled reaction pathway. jkcs.or.kr Commonly used chelating agents include β-diketones like acetylacetone (B45752) (AcAc), and carboxylic acids such as acetic acid. scielo.brlifescienceglobal.com

Acetylacetone is particularly effective, forming stable complexes with zirconium alkoxides that are less susceptible to hydrolysis. neliti.comd-nb.info The Zr(IV)–AcAc complex imparts a characteristic yellow-brown color to the sol and exhibits strong absorption in the UV spectrum. researchgate.net Studies have shown that the acetylacetone ligand on Zirconium(IV) n-butoxide complexes is hydrolytically stable, ensuring it remains bonded to the zirconium center during the initial stages of the sol-gel process. d-nb.info The use of different chelating agents can influence the structure of the resulting zirconium oligomers; modification with acetylacetone results in a Zr-Zr distance of 0.353 nm, whereas acetic acid modification leads to a shorter distance of 0.335–0.339 nm. utwente.nl

The pH of the reaction medium also has a profound influence on the process. researchgate.net The pH value affects the polymerization of zirconium, influencing the composition and structure of the resulting products. scielo.br For instance, in studies using the related precursor zirconium n-propoxide, transparent solutions were obtained in acidic conditions (pH 0.5), while a white, particulate solution formed at a higher pH of 5. researchgate.net The pH directly impacts the gelation time and the textural properties of the final calcined zirconia. scielo.br

Table 1: Effect of Chelating Agents on Zirconium Alkoxide Precursors in Sol-Gel Synthesis

Chelating Agent Precursor Mentioned Observed Effect Reference
Acetylacetone (AcAc) Zirconium(IV) n-butoxide Forms stable chelate complexes, slowing hydrolysis. neliti.comd-nb.info Imparts a yellow-brown color to the sol. researchgate.net neliti.comd-nb.inforesearchgate.net
Acetic Acid Zirconium n-propoxide Acts as a chelating agent to reduce hydrolysis rate. scielo.brutwente.nl Leads to smaller Zr-Zr distances in oligomers compared to AcAc. utwente.nl scielo.brutwente.nl
Citric Acid Zirconium hydroxide (B78521) Binds zirconium ions to inhibit precipitation and acts as a fuel in combustion synthesis. ustb.edu.cn ustb.edu.cn
Diethanolamine Zirconium n-propoxide Used as a stabilizing agent to moderate reactivity. nih.gov nih.gov

The choice of solvent and the rate at which water is introduced for hydrolysis are critical parameters that dictate the characteristics of the final zirconia material. The solvent not only dissolves the precursor but can also influence the pore structure of the resulting gel. In the synthesis of alumina-zirconia powders from alkoxide precursors, using different alcohols such as ethanol (B145695), isopropanol (B130326), or isobutanol as the solvent resulted in varied pore size distributions. scirp.org For instance, using isobutanol as a solvent can lead to a bimodal pore size distribution in the final product. scirp.org

The rate of water addition has a direct and significant impact on the textural properties of the material. A slower water addition rate is generally favored as it promotes more homogeneous mixed oxides. scirp.org Research has shown that the specific surface area of the calcined powder tends to decrease as the water addition rate is increased. scirp.org Furthermore, the molar ratio of water to the alkoxide precursor strongly affects the gelation time and porosity. Increasing the water content drastically reduces the gelation time. scielo.br For example, in one study, the gelation time decreased from 120 hours to just 5 hours as the water-to-zirconium molar ratio was increased. scielo.br The highest surface area is often achieved at an optimal water molar ratio, which was found to be 4 in one particular study. researchgate.net

Table 2: Effect of Water Molar Ratio on Zirconia Gelation Time and Surface Area

Water to Zr Molar Ratio (r) Gelation Time Specific Surface Area (m²/g) Reference
2 120 h 126 scielo.br
4 24 h 196 scielo.br
6 5 h 175 scielo.br

Data derived from a study using zirconium n-propoxide, acetic acid, and n-propanol. scielo.br

Table 3: Effect of Solvent and Water Addition Rate on Alumina-Zirconia Powder Characteristics

Solvent Water Addition Rate (mL/min) Specific Surface Area (m²/g) Average Pore Diameter (Å) Reference
Ethanol 0.06 239 69 scirp.org
Ethanol 0.10 224 55 scirp.org
Ethanol 0.25 205 48 scirp.org
Isopropanol 0.06 230 88 scirp.org
Isopropanol 0.10 225 60 scirp.org
Isopropanol 0.25 215 54 scirp.org

Data derived from a study on alumina-zirconia mixed oxides calcined at 700°C. scirp.org

Electrospinning Techniques for Fibrous Materials Production

Electrospinning is a straightforward and effective technique for producing ultrafine fibers, often with diameters in the nanometer range. This method can be combined with sol-gel chemistry to fabricate ceramic fibers. In this process, Zirconium(IV) n-butoxide is used as the ceramic precursor. researching.cnresearching.cnresearchgate.net A typical procedure involves preparing a spinning solution by mixing the zirconium precursor with a carrier polymer, such as polyvinylpyrrolidone (B124986) (PVP) or cellulose (B213188) acetate (B1210297), in a suitable solvent. researchgate.netrsc.org

This creates a viscous sol-gel system that can be drawn into a fibrous jet under a strong electric field. researchgate.net As the solvent evaporates, a nonwoven mat of composite fibers (polymer + zirconium precursor) is collected. These as-spun green fibers are then subjected to a high-temperature heat treatment (calcination) to burn off the polymer and convert the precursor into crystalline zirconia (ZrO₂) or, in a controlled carbon-rich atmosphere, zirconium carbide (ZrC) fibers. researching.cnresearching.cnrsc.org This technique has been successfully employed to produce zirconia fibers with diameters ranging from the nano- to the micro-scale. researchgate.net For example, mixtures of Zirconium(IV) n-butoxide and cellulose acetate have been used to create precursor gels that were then spun to produce zirconium carbide fibers. researching.cnresearching.cn Similarly, Zirconium(IV) n-butoxide has been used with PVP to fabricate zirconia fibers. researchgate.net

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for depositing high-quality thin films on various substrates. These methods rely on volatile chemical precursors that decompose on a heated substrate surface to form the desired film. While Zirconium(IV) n-butoxide can be used, the literature for these techniques more frequently reports the use of its isomer, Zirconium(IV) tert-butoxide (ZTB), due to its suitable volatility and decomposition characteristics. researchgate.netacs.org

The properties of the deposited zirconium oxide (ZrO₂) films are highly dependent on the deposition parameters, including substrate temperature, precursor pressure, and gas composition. For CVD using ZTB, deposition has been studied across a wide temperature range, from 300 °C to over 800 °C. researchgate.netacs.org The film's microstructure is directly influenced by the deposition temperature; lower temperatures (<420 °C) tend to produce nearly equi-axed grains, while higher temperatures (>700 °C) can result in triangular grains. acs.org

The growth kinetics of the film are also temperature-dependent. In a rapid thermal CVD process, the reaction was found to be thermally activated between 300 and 400 °C, with an activation energy of 29 kcal/mol, which is consistent with a β-hydride elimination mechanism. researchgate.net In ALD, the process is defined by a specific "ALD window" of temperature where self-limiting layer-by-layer growth occurs. For ZTB, this window has been reported between 300 °C and 400 °C. researchgate.net The growth per cycle (GPC) in ALD is also a function of temperature; for a different zirconium precursor, the GPC was observed to decrease from 1.8 Å/cycle to 0.67 Å/cycle as the temperature was raised from 50 °C to 225 °C. osti.gov Optimization of these parameters is crucial for controlling film thickness, crystallinity, and density. acs.orgaip.org

Table 4: Summary of Optimized Deposition Parameters for ZrO₂ Films from Zirconium(IV) tert-butoxide (ZTB)

Technique Parameter Value/Range Observed Outcome Reference
CVD Deposition Temperature 380 - 825 °C Microstructure varies from equi-axed to triangular grains. Film density decreases with increasing temperature. acs.org
RTCVD Deposition Temperature 300 - 400 °C Thermally activated reaction (Ea = 29 kcal/mol). researchgate.net
CVD Precursor Pressure 4 x 10⁻⁵ - 1 x 10⁻⁴ Torr Affects steady-state growth rate. acs.org
ALD Deposition Temperature 300 - 400 °C Defines the ALD window for self-limiting growth. researchgate.net
APE-CVD Plasma Power 600 - 800 W A key parameter in plasma-enhanced deposition. illinois.edu

RTCVD: Rapid Thermal Chemical Vapor Deposition; APE-CVD: Atmospheric Pressure Plasma Enhanced Chemical Vapor Deposition.

Plasma-Enhanced CVD (PECVD) for Thin Film Growth

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a versatile technique for depositing thin films at lower temperatures than conventional CVD by using energy from a plasma to activate the precursor gases. Zirconium(IV) alkoxides, particularly Zirconium(IV) tert-butoxide (a related compound to the n-butoxide), are frequently used as precursors for the deposition of zirconium dioxide (ZrO₂) thin films due to their volatility. ucla.eduresearchgate.net This method is crucial for applications in microelectronics where high-temperature processes could damage underlying components. ias.ac.in

Research into PECVD of zirconia films often utilizes an organometallic precursor like zirconium tetra-tert-butoxide (ZTB) in conjunction with an oxidant such as oxygen plasma. ucla.eduias.ac.in The process allows for the growth of films with desirable properties for electronic devices, including high dielectric constants and thermal stability on silicon substrates. ias.ac.in

Studies have demonstrated the deposition of ZrO₂ films on silicon wafers using a microwave PECVD technique with zirconium tetra-tert-butoxide as the source material. ias.ac.in The process parameters, such as substrate temperature, pressure, and plasma power, are critical in determining the final properties of the film. For instance, films have been successfully deposited at temperatures between 150-200°C and pressures around 500 mTorr. ias.ac.in The resulting films exhibit electrical properties suitable for microelectronic applications, such as in Metal-Oxide-Semiconductor (MOS) capacitors. ias.ac.in

The composition and structure of the deposited layers are typically analyzed using techniques like Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS). ucla.eduias.ac.in These analyses help in understanding the chemical bonding and elemental composition of the films. For example, XPS analysis can be used to monitor and control the carbon content within the deposited ZrO₂ films in real-time, which is a significant factor affecting film quality. ucla.edu

The growth rate and morphology of the films are also key areas of investigation. In one study, the growth mode of ZrO₂ films deposited from Zirconium (IV) tert-Butoxide evolved from a homogeneous to a columnar structure as the oxygen-to-precursor ratio in the plasma increased. researchgate.net Furthermore, the total gas pressure was found to have a strong influence on the morphological characteristics, with columnar growth disappearing at pressures above 8 mTorr. researchgate.net

The following tables summarize typical experimental conditions and resulting film properties from research on PECVD of zirconia films using zirconium alkoxide precursors.

ParameterValueReference
Precursor Zirconium tetra-tert-butoxide (ZTB) ucla.eduias.ac.in
Substrate p-Si (100) wafer ias.ac.inavs.org
Deposition Temperature 150-200 °C ias.ac.in
Pressure ~500 mTorr ias.ac.in
Plasma Source Microwave (2.45 GHz) ias.ac.in
Carrier Gas Argon (Ar) ucla.edu
Oxidant Oxygen (O₂) Plasma ucla.edu

Table 1: Typical PECVD Deposition Parameters for ZrO₂ Films

Film PropertyFindingReference
Composition Fully stoichiometrically grown ZrO₂ films (O/Zr ratio > 2) can be achieved. ucla.edu ucla.edu
Carbon Content Can be controlled in real-time; lower carbon content is achievable with feedback control. ucla.edu ucla.edu
Structure Growth mode can be tailored from homogeneous to columnar by adjusting the O₂/precursor ratio. researchgate.net researchgate.net
Electrical Properties Films show suitability for microelectronic applications with low stress-induced leakage current. ias.ac.in ias.ac.in
Dielectric Constant Dielectric constants for PEALD films (a related technique) were found to be around 22. mdpi.com

Table 2: Research Findings on Properties of PECVD-Grown ZrO₂ Films

Emerging Research Frontiers and Interdisciplinary Studies

Zirconium-Based Metal-Organic Frameworks (MOFs) Research (in the context of zirconium precursors)

Zirconium(IV) n-butoxide serves as a critical precursor in the burgeoning field of metal-organic frameworks (MOFs), particularly those based on zirconium. Zr-based MOFs are renowned for their exceptional thermal, chemical, and mechanical stability, which sets them apart from many other MOF families. rsc.orgchemrxiv.org This robustness is largely attributed to the strong, stable bonds formed between the zirconium metallic nodes and the carboxylate organic linkers. chemrxiv.org The choice of the metal precursor is a crucial parameter in MOF synthesis, influencing the resulting structure, crystallinity, and properties of the final material. chemrxiv.org Zirconium alkoxides, including Zirconium(IV) n-butoxide, are frequently used as the zirconium source for creating these advanced porous materials. chemrxiv.org

Furthermore, the precursor chemistry plays a direct role in the crystallization mechanism and the physical characteristics of the MOF. Studies have explored how partially hydrolyzed zirconium species, which can be formed from precursors like zirconium alkoxides or chlorides in the presence of water, can act as intermediates in the synthesis of well-known Zr-MOFs like UiO-66. chemrxiv.org The nature of these intermediates can influence the crystallite size of the final MOF product. chemrxiv.org The versatility of precursors like Zirconium(IV) n-butoxide also allows for the construction of self-assembled multilayers, which are methodologically similar to MOF layer deposition, by alternately exposing a substrate to the zirconium precursor and an organic linker like terephthalic acid. researchgate.net This highlights the adaptability of the precursor in forming ordered metal-organic structures. researchgate.net The development of novel Zr-MOFs with unique topologies and high porosity continues to be an active area of research, with applications in gas storage, separation, and catalysis. unl.edu

ParameterDescriptionSource(s)
Precursor Zirconium(IV) n-butoxide chemrxiv.orgresearchgate.net
Common Linkers Terephthalic acid, Benzene-1,3,5-tricarboxylic acid (H₃BTC) researchgate.netresearchgate.net
Synthesis Methods Solvothermal, Reflux, Self-assembly researchgate.netresearchgate.net
Key Advantage High thermal, chemical, and mechanical stability of resulting MOFs rsc.orgchemrxiv.org
Application Areas Catalysis, Gas Storage, Separation, Sensing rsc.orgunl.edu

Functional Materials Development for Specific Optoelectronic and Sensor Applications

Zirconium(IV) n-butoxide is a key compound in the development of functional materials tailored for specific optoelectronic and sensor applications. chemimpex.com Its primary role is as a precursor in sol-gel processes to create nanostructured materials and thin films of zirconium dioxide (zirconia, ZrO₂). chemimpex.comchemicalbook.com These zirconia-based materials possess unique properties that make them valuable in the electronics and optical device sectors. chemimpex.com

In optoelectronics, zirconia films derived from Zirconium(IV) n-butoxide are used for applications such as anti-glare, anti-radiation, and anti-static coatings for electronic screens. chemicalbook.comalfa-chemistry.com The sol-gel method allows for precise control over the thickness and uniformity of the deposited film, which is essential for optical applications. The process involves the hydrolysis and condensation of the Zirconium(IV) n-butoxide precursor to form a stable zirconia gel, which is then converted into a solid ceramic coating. alfa-chemistry.com

For sensor technology, Zirconium(IV) n-butoxide is instrumental in fabricating oxygen sensors and transmitters. chemicalbook.comalfa-chemistry.com Zirconia is an oxygen-ion conductor at elevated temperatures, a property that is harnessed in the design of these sensors. The precursor enables the creation of highly pure, dense, or porous zirconia ceramic elements required for sensor construction. chemicalbook.com The ability to produce nano-zirconium dioxide powders and films from this precursor is a key factor in advancing these high-tech applications. chemicalbook.comalfa-chemistry.com The versatility and ease of handling of Zirconium(IV) n-butoxide, often supplied as a solution in n-butanol, make it a preferred choice in both research and industrial settings for creating these advanced functional materials. chemimpex.comctl8.com

ApplicationMaterial FormFunction of PrecursorSource(s)
Optoelectronics Thin FilmsPrecursor for anti-glare, anti-radiation, anti-static coatings. chemicalbook.comalfa-chemistry.com
Sensors Ceramics, Thin FilmsPrecursor for nano-zirconium dioxide for oxygen sensors. chemicalbook.comalfa-chemistry.com
General Electronics Nanostructured MaterialsEnhances thermal stability and mechanical strength of components. chemimpex.com

Green Chemistry and Sustainable Synthesis Approaches in Zirconium(IV) n-butoxide Chemistry

A significant advancement in this area is the development of aqueous, ambient-temperature synthesis routes for zirconium-based materials, such as Zr-MOFs. rsc.org Traditionally, the synthesis of these frameworks from precursors like Zirconium(IV) n-butoxide requires high temperatures and organic solvents like N,N-dimethylformamide (DMF). chemrxiv.org Researchers have successfully demonstrated the synthesis of the Zr-MOF NH₂-UiO-66 at room temperature using water as the solvent. This approach dramatically reduces the energy input and avoids volatile organic compounds, representing a major step towards a greener manufacturing process for these functional materials. rsc.org

Another aspect of sustainability involves the application of the final products. Zirconium-based MOFs, synthesized from precursors including Zirconium(IV) n-butoxide, are being developed as heterogeneous catalysts. researchgate.net These solid catalysts can replace traditional homogeneous catalysts (e.g., sulfuric acid) in industrial processes like biodiesel production. The advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which prevents product contamination and allows the catalyst to be reused, thereby minimizing waste and environmental pollution. researchgate.net

While the synthesis of Zirconium(IV) n-butoxide itself often relies on established organometallic chemistry techniques that may require inert atmospheres and organic solvents, the downstream applications are where green chemistry principles are making a substantial impact. chemrxiv.orgresearchgate.net The shift towards sustainable synthesis methods for functional zirconium-based materials underscores a broader trend in chemistry to balance technological advancement with environmental responsibility. rsc.org

Q & A

Q. What are the optimal methods for synthesizing zirconium-based materials using Zirconium(IV) n-butoxide?

  • Methodological Answer : Zirconium(IV) n-butoxide is commonly used in sol-gel synthesis. For example, in mesoporous material synthesis, it can be combined with surfactants and silica precursors under controlled hydrolysis conditions. A typical protocol involves adding 10 mol% of zirconium alkoxide to the reaction mixture, followed by aging and calcination to stabilize the structure . Statistical methods like uniform design and surface response methodology (e.g., varying molar ratios of Fe₃O₄, TMAOH, and zirconium precursor) can optimize adsorption capacity, as shown in arsenic removal studies .

Q. How should Zirconium(IV) n-butoxide be handled to ensure safety and stability during experiments?

  • Methodological Answer : Store the compound in a tightly sealed container under dry conditions (humidity-sensitive) and away from ignition sources. Use inert atmospheres (e.g., nitrogen gloveboxes) during handling. Personal protective equipment (PPE), including gloves and safety goggles, is mandatory. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes .

Q. What characterization techniques are critical for verifying the purity and structure of Zirconium(IV) n-butoxide-derived materials?

  • Methodological Answer : Use NMR spectroscopy to confirm ligand coordination and FTIR to identify functional groups (e.g., Zr–O–C bonds). X-ray diffraction (XRD) can assess crystallinity in calcined materials, while BET analysis quantifies surface area and pore size distribution in mesoporous structures . For solutions, measure density (≈1.049 g/cm³) and refractive index (≈1.466) to confirm concentration .

Advanced Research Questions

Q. How do experimental results using Zirconium(IV) n-butoxide deviate from predictive models, and how can these discrepancies be resolved?

  • Methodological Answer : Discrepancies between experimental and predicted values (e.g., arsenic adsorption capacity in Fe₃O₄@mZrO₂ composites) often arise from unaccounted variables like hydrolysis kinetics or surface heterogeneity. To resolve this, employ orthogonal design to isolate confounding factors or use machine learning to refine predictive algorithms. Cross-validate results with spectroscopic data (e.g., XPS for surface composition analysis) .

Q. What strategies enhance the incorporation efficiency of Zirconium(IV) n-butoxide into hybrid materials without phase separation?

  • Methodological Answer : Pre-hydrolysis of zirconium alkoxide in acidic conditions (e.g., acetic acid) improves compatibility with silica precursors. Alternatively, use chelating agents like acetylacetonate to slow hydrolysis rates, ensuring homogeneous mixing. Monitor reaction progress via dynamic light scattering (DLS) to detect premature aggregation .

Q. How does Zirconium(IV) n-butoxide compare to other metal alkoxides (e.g., titanium(IV) butoxide) in sol-gel synthesis?

  • Methodological Answer : Zirconium alkoxides exhibit slower hydrolysis rates than titanium analogs due to higher electronegativity, requiring stricter humidity control. In mixed-oxide systems (e.g., PZT ceramics), zirconium precursors yield stronger Zr–O–Ti bonds, enhancing thermal stability. Compare kinetics using in-situ Raman spectroscopy or conductometric titration .

Q. What are the mechanistic implications of Zirconium(IV) n-butoxide's coordination chemistry in catalytic applications?

  • Methodological Answer : The tetrahedral coordination of Zr⁴⁺ in n-butoxide facilitates Lewis acid catalysis (e.g., esterification). However, under aqueous conditions, hydrolysis generates Zr–OH groups, which can act as Brønsted acid sites. Probe active sites using pyridine-FTIR or kinetic isotope effects (KIE) to distinguish mechanisms .

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